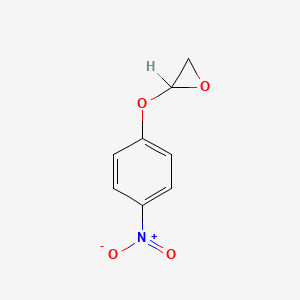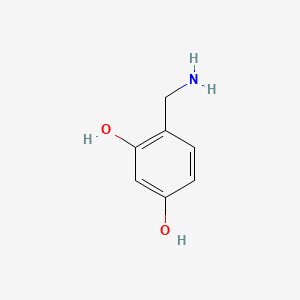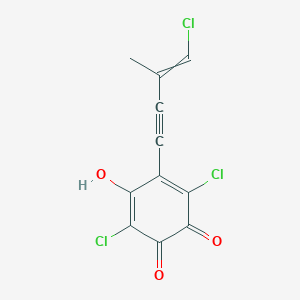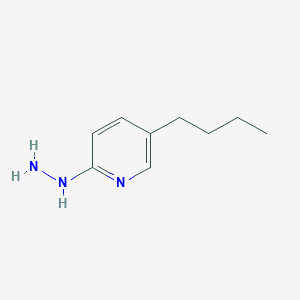![molecular formula C15H16N2OS B1203855 3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B1203855.png)
3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one is a member of quinazolines.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis : Markosyan et al. (2018) described the transformation of related chemical structures, leading to various derivatives including those linked through a CH2S bridge. This research highlights the compound's potential in synthetic organic chemistry (Markosyan et al., 2018).
Antileishmanial Activity : Agarwal et al. (2009) synthesized novel quinazoline derivatives, including structures similar to the compound , and tested them for antileishmanial activity. This suggests potential biological applications (Agarwal et al., 2009).
Anticancer and Antitumor Activities : Markosyan et al. (2015) and Markosyan et al. (2019) reported the synthesis of similar compounds with notable anti-monoamine oxidase and antitumor activities. These studies indicate the compound's relevance in developing new anticancer therapies (Markosyan et al., 2015), (Markosyan et al., 2019).
Antimicrobial and Antiviral Properties : Mohamed et al. (2012) synthesized dihydrobenzo[h]quinazoline derivatives and found that many displayed good anticancer and antiviral activities, suggesting the compound's utility in antimicrobial and antiviral research (Mohamed et al., 2012).
Intramolecular Electrophilic Cyclization : Kut et al. (2020) explored the reaction of a similar compound with halogens, leading to various fused quinazolinium derivatives. This study contributes to the understanding of the compound's behavior in chemical reactions (Kut et al., 2020).
Antiplatelet and Antiphlogistic Activities : Brullo et al. (2012) synthesized derivatives and evaluated their antiplatelet and anti-inflammatory activities. This research demonstrates potential therapeutic applications (Brullo et al., 2012).
Propiedades
Nombre del producto |
3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one |
|---|---|
Fórmula molecular |
C15H16N2OS |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C15H16N2OS/c1-15(2)8-9-6-4-5-7-10(9)12-11(15)13(18)17(3)14(19)16-12/h4-7H,8H2,1-3H3,(H,16,19) |
Clave InChI |
QESSEGSTHNDARV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=S)N3)C)C |
Solubilidad |
3 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



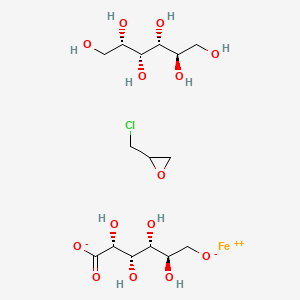
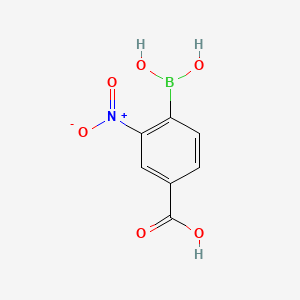
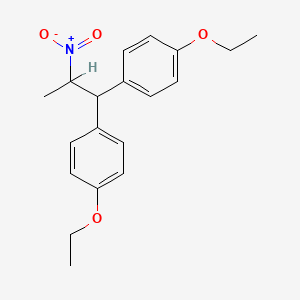
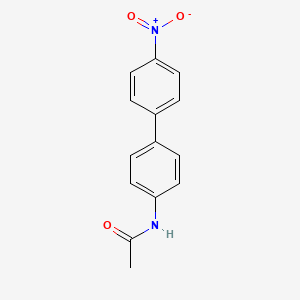
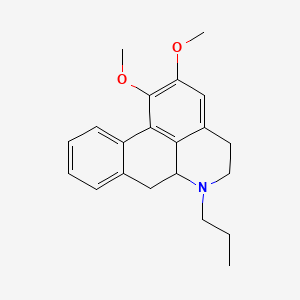
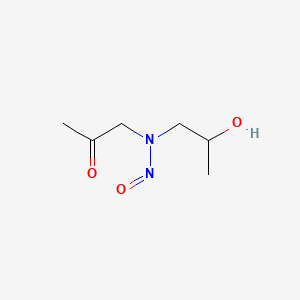
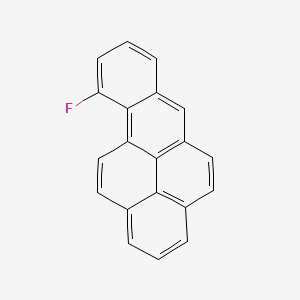
![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)

![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)
